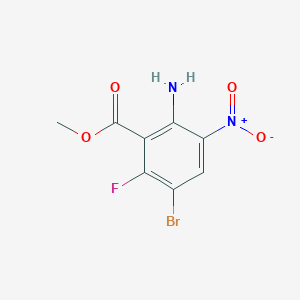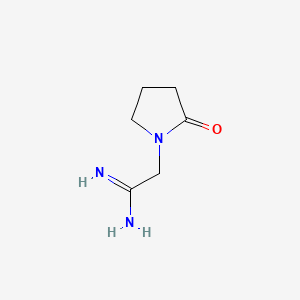![molecular formula C16H18ClNO3 B15205930 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one is a complex organic compound that belongs to the benzazepine class. This compound is characterized by its unique structure, which includes a chlorinated butenyl side chain and dimethoxy substitutions on the benzene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: This step involves the cyclization of an appropriate precursor to form the benzazepine ring system.
Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out to introduce the methoxy groups at the 7 and 8 positions of the benzene ring.
Attachment of the Chlorobutenyl Side Chain: The chlorobutenyl side chain is introduced via a substitution reaction, often using a chlorinated butene derivative as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorobutenyl side chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways related to diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one: shares structural similarities with other benzazepine derivatives, such as:
Uniqueness
The unique combination of the chlorobutenyl side chain and the dimethoxy substitutions distinguishes this compound from other similar compounds. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H18ClNO3 |
|---|---|
Poids moléculaire |
307.77 g/mol |
Nom IUPAC |
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-9-12-5-8-18(7-4-3-6-17)16(19)11-13(12)10-15(14)21-2/h3-5,8-10H,6-7,11H2,1-2H3/b4-3+ |
Clé InChI |
PDJMIJWTBKBPER-ONEGZZNKSA-N |
SMILES isomérique |
COC1=C(C=C2C=CN(C(=O)CC2=C1)C/C=C/CCl)OC |
SMILES canonique |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC=CCCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


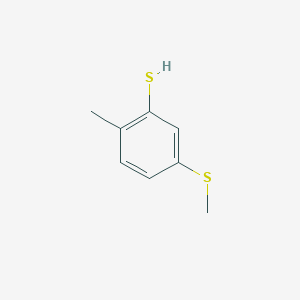
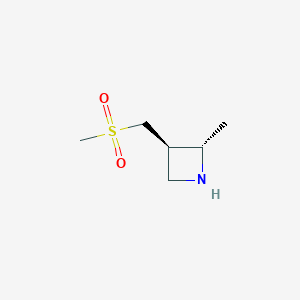
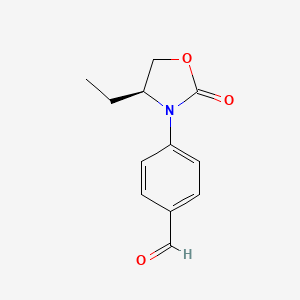

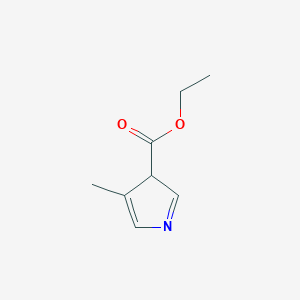
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)

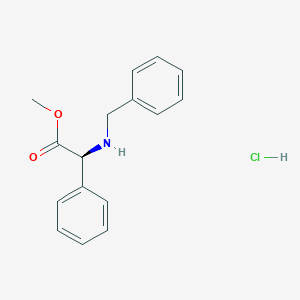

![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
